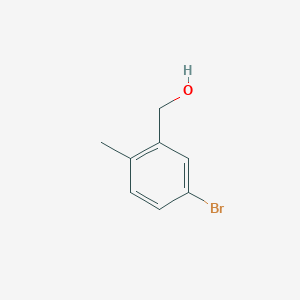

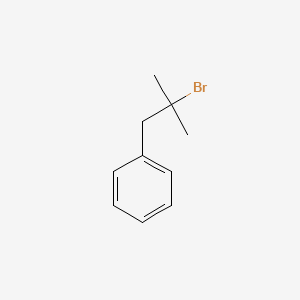

(5-Bromo-2-methylphenyl)methanol

Übersicht

Beschreibung

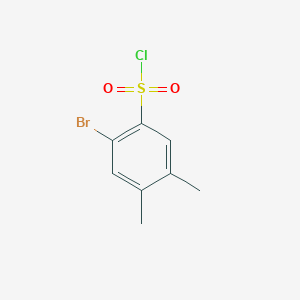

Synthesis Analysis

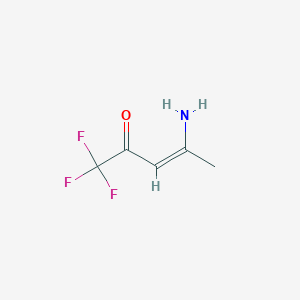

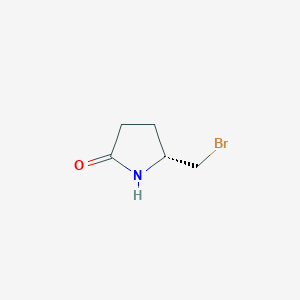

The synthesis of brominated aromatic compounds can involve multiple steps and may require the use of various reagents and solvents. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is described as a 7-step procedure starting from a ketone precursor and involves the resolution of an intermediate acetic acid by crystallization of its esters . Similarly, the synthesis of vicinal haloethers with a malononitrile group is achieved using methanol as both a solvent and a reactant, indicating the potential for methanol to participate in the synthesis of brominated methanols .

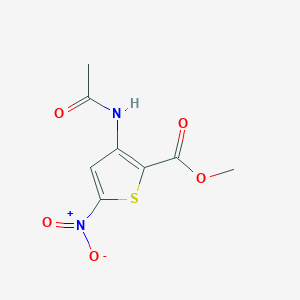

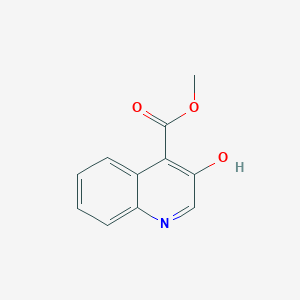

Molecular Structure Analysis

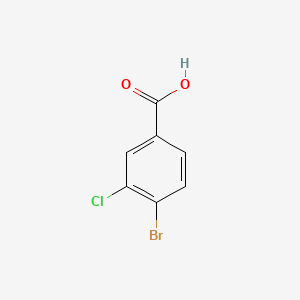

The molecular structure of brominated aromatic compounds can be complex and is often determined using spectroscopic methods and X-ray diffraction crystallography. For example, the crystal structure of a bis(3-chlorophenyl) compound with a triazolyl-methanol moiety was determined using NMR, IR, MS spectra, and X-ray diffraction, revealing the molecular conformation and packing stabilized by intermolecular interactions . This suggests that "(5-Bromo-2-methylphenyl)methanol" could also exhibit specific intermolecular interactions that stabilize its structure.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic displacement and solvolysis. The solvolysis of a benzyl bromophenylsulphonyl compound in methanol-sodium acetate resulted in both direct displacement and rearranged products due to benzyloxy-group participation . This indicates that "(5-Bromo-2-methylphenyl)methanol" may also be reactive in nucleophilic displacement reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. For instance, the crystal structure of a (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined, providing information on cell parameters and crystal packing, which are important for understanding the compound's physical properties . Another study on a chlorobenzoyloxy compound revealed discrepancies in bond lengths and the presence of intermolecular hydrogen bonds, which can affect the compound's chemical properties . These findings suggest that "(5-Bromo-2-methylphenyl)methanol" would also have specific physical and chemical properties that could be elucidated through similar analytical techniques.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

One study identified bromophenols, including compounds structurally related to (5-Bromo-2-methylphenyl)methanol, isolated from the marine red alga Rhodomela confervoides. These compounds exhibited antibacterial activity against various strains of bacteria (Xu et al., 2003).

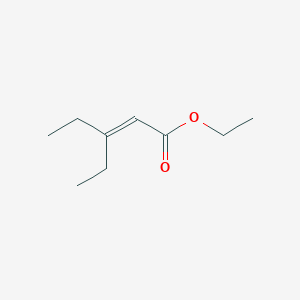

Synthesis and Organic Chemistry

A study involved the synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the use of related bromophenols in organic synthesis (Akbaba et al., 2010). Additionally, methanol's role as a hydrogen source and C1 synthon in organic synthesis, including reactions involving bromophenols, was highlighted in a study by Sarki et al. (2021) (Sarki et al., 2021).

Antioxidant Activity

Research on the marine red alga Rhodomela confervoides also discovered bromophenols with potent antioxidant activities, suggesting their potential use in preventing oxidative deterioration of food (Li et al., 2011).

Methanol Utilization

Methanol's role as a chemical building block was detailed by Dalena et al. (2018), describing its conversion into more complex compounds and its application as a clean-burning fuel (Dalena et al., 2018).

Crystal Structure Analysis

The synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, closely related to the target compound, was explored, including its crystal structure determination, demonstrating the use of such compounds in structural chemistry (Xin-mou, 2009).

Biological Conversion in Escherichia coli

A study on engineering Escherichia coli for methanol conversion to metabolites showed the feasibility of using methanol, potentially including methanol derivatives like (5-Bromo-2-methylphenyl)methanol, for bio-production of chemicals (Whitaker et al., 2017).

Methanol in Lipid Dynamics

Research on the impact of methanol on lipid dynamics revealed that methanol, as a solubilizing agent, significantly influences the dynamics in biological and synthetic membranes (Nguyen et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-2-methylphenyl)methanol may also interact with various biological targets.

Mode of Action

The exact mode of action of (5-Bromo-2-methylphenyl)methanol is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that (5-Bromo-2-methylphenyl)methanol may also affect a wide range of biochemical pathways.

Pharmacokinetics

The methyl and hydroxyl groups may also influence the compound’s metabolism and excretion .

Result of Action

Similar compounds have been found to exert various biological effects, suggesting that (5-bromo-2-methylphenyl)methanol may also have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of (5-Bromo-2-methylphenyl)methanol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules in the environment can influence the compound’s action and efficacy through competitive or non-competitive interactions .

Eigenschaften

IUPAC Name |

(5-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASFBKJNJSOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514547 | |

| Record name | (5-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-methylphenyl)methanol | |

CAS RN |

258886-04-3 | |

| Record name | (5-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

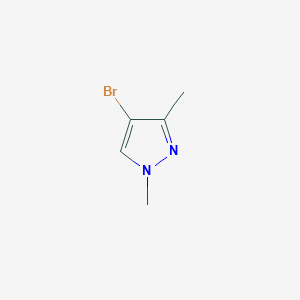

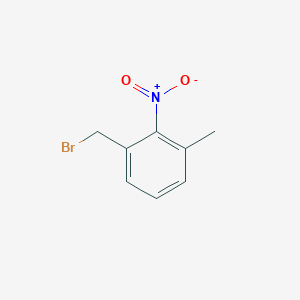

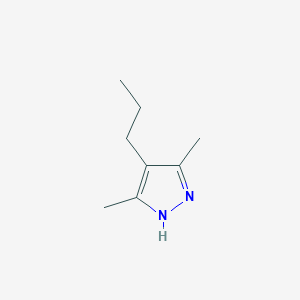

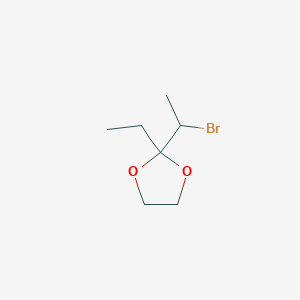

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)

amine](/img/structure/B1282038.png)